Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate
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Overview
Description
Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenyl group, a piperazine ring, and a benzenecarboxylate moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate typically involves multi-step organic reactionsThe final step often involves esterification to form the benzenecarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitropyridine: Shares the nitro and methyl groups but lacks the piperazine and benzenecarboxylate moieties.
4-Methyl-3-nitroaniline: Similar nitro and methyl groups but different overall structure.
Uniqueness
Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
methyl 3-nitro-4-[4-[2-(3-nitrophenyl)-2-oxoethyl]piperazin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7/c1-31-20(26)15-5-6-17(18(12-15)24(29)30)22-9-7-21(8-10-22)13-19(25)14-3-2-4-16(11-14)23(27)28/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMIGYPIFYANMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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